2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C31H37N5O2 and a molecular weight of 511.673 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the benzimidazole core.
Industrial Production Methods
large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(3-Methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{4-[2-(3,4-Dichlorobenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{4-[2-(4-Chlorobenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
The uniqueness of 2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H37N5O2 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H37N5O2/c1-22(2)12-13-26-23(3)27(21-32)30-33-28-10-5-6-11-29(28)36(30)31(26)35-16-14-34(15-17-35)18-19-38-25-9-7-8-24(20-25)37-4/h5-11,20,22H,12-19H2,1-4H3 |
InChI Key |
AJIZCCYVXNLDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CCOC5=CC=CC(=C5)OC)C#N |
Origin of Product |
United States |
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